molecular formula C6H11ClO3S B15312563 (2-Methyloxolan-2-yl)methanesulfonylchloride

(2-Methyloxolan-2-yl)methanesulfonylchloride

Cat. No.: B15312563
M. Wt: 198.67 g/mol
InChI Key: KMIJIIPOLKMMRO-UHFFFAOYSA-N
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Description

(2-Methyloxolan-2-yl)methanesulfonylchloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 2-position and a methanesulfonyl chloride group attached to the methylene bridge. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing sulfonate groups or as activating agents in peptide chemistry.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

(2-methyloxolan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3

InChI Key

KMIJIIPOLKMMRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyloxolan-2-yl)methanesulfonylchloride can be synthesized through the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion. The product is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-2-yl)methanesulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, sulfene, and methanesulfonic acid .

Scientific Research Applications

(2-Methyloxolan-2-yl)methanesulfonylchloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyloxolan-2-yl)methanesulfonylchloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in its reactions include the formation of methanesulfonates and the generation of sulfene .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The position and number of methyl groups on the oxolane ring influence steric hindrance and electronic effects. For example, the 3-methyl and 3,3-dimethyl analogs may exhibit reduced nucleophilic substitution reactivity compared to the 2-methyl derivative due to increased steric shielding of the sulfonyl chloride group .
  • The tetramethyl-substituted analog (CAS 1343617-45-7) has significantly higher molecular weight, which may reduce volatility but increase lipophilicity .

Baseline Comparison with Methanesulfonyl Chloride :

  • Methanesulfonyl chloride (CAS 124-63-0) lacks a cyclic ether moiety, making it more volatile (boiling point: 60°C at 21 mmHg) and reactive compared to oxolane-containing analogs .
  • The oxolane ring in the target compound and its analogs likely enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to linear sulfonyl chlorides .

Notable Differences:

  • Volatility : Methanesulfonyl chloride’s lower molecular weight and linear structure make it more volatile, increasing inhalation risks compared to bulkier oxolane derivatives .
  • Reactivity : The oxolane ring may stabilize the sulfonyl chloride group slightly, reducing hydrolysis rates compared to methanesulfonyl chloride. However, all sulfonyl chlorides react violently with water, releasing HCl and SO₂ .

Research and Application Gaps

While methanesulfonyl chloride is well-documented in synthesis (e.g., as a mesylating agent), data on oxolane-containing analogs are sparse. Potential research directions include:

  • Reactivity Studies : Comparative kinetics of nucleophilic substitution with amines or alcohols.
  • Thermal Stability : Impact of substituents on decomposition pathways (e.g., SO₂ release).
  • Environmental Persistence : Degradation profiles of cyclic vs. linear sulfonyl chlorides.

Q & A

Q. What are the established synthetic routes for (2-Methyloxolan-2-yl)methanesulfonylchloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of the corresponding thiol precursor using chlorine gas in acidic media or via nucleophilic displacement of a hydroxyl group with methanesulfonyl chloride. Key variables include temperature (optimized at 0–5°C for thiol oxidation to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 Cl₂:thiol for complete conversion). Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the oxolane ring structure (e.g., methyl group at δ ~1.2 ppm) and sulfonyl chloride moiety (δ ~3.8 ppm for CH₂SO₂Cl).
  • Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 212.69 (C₇H₁₃ClO₃S) .
  • Elemental Analysis : Verify C, H, S, and Cl content within ±0.3% of theoretical values.

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Degradation studies show a 5% loss in purity after 6 months at –20°C vs. 25% loss at 4°C. Use Karl Fischer titration to monitor moisture content (<0.1% recommended) .

Advanced Research Questions

Q. How does the steric environment of the 2-methyloxolane ring influence sulfonyl chloride reactivity in nucleophilic substitutions?

  • Methodological Answer : The 2-methyl group introduces steric hindrance, slowing nucleophilic attack at the sulfur center. Kinetic studies (e.g., with amines) show a 30% reduction in reaction rate compared to unsubstituted oxolane analogs. Mitigate this by using polar aprotic solvents (e.g., DMF) to stabilize transition states or elevated temperatures (40–60°C) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Systematically test variables causing discrepancies:
  • Solvent Effects : Compare reaction rates in THF (low polarity) vs. DMSO (high polarity).
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
  • Analytical Validation : Use HPLC-MS to confirm product identity and quantify byproducts .

Q. What strategies optimize regioselectivity when using this reagent to sulfonate complex biomolecules?

  • Methodological Answer :
  • pH Control : Perform reactions at pH 7–8 (buffer: phosphate or HEPES) to target primary amines over hydroxyl groups.
  • Protection/Deprotection : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl for amines).
  • Computational Modeling : Use DFT calculations to predict sulfonation sites on proteins/peptides .

Q. How does this compound compare to structural analogs in synthetic applications?

  • Methodological Answer :
CompoundKey Structural FeatureReactivity Difference
This compound2-methyl group on oxolaneReduced nucleophilic substitution rate due to steric hindrance
4-Methoxyoxan-4-ylmethanesulfonyl chlorideMethoxy substituentEnhanced solubility in aqueous media
Methanesulfonyl chlorideNo cyclic structureFaster reactions but lower selectivity
Refer to kinetic data and solvent compatibility tables for selection .

Safety and Handling

Q. What protocols mitigate risks during large-scale reactions involving this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods with >0.5 m/s airflow.
  • Personal Protective Equipment (PPE) : Chem-resistant gloves (e.g., nitrile), face shields, and aprons.
  • Spill Management : Neutralize with sodium bicarbonate slurry and adsorb with vermiculite .

Q. Are there chronic toxicity concerns for researchers handling this compound?

  • Methodological Answer : No long-term toxicity data exists. Implement baseline medical monitoring (e.g., pulmonary function tests for aerosol exposure) and adhere to OSHA 1910.1020 for record-keeping. Use alternatives (e.g., mesylating agents with lower volatility) where feasible .

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